molecular formula C12H8ClNO3 B13324282 4-(5-Chloro-2-hydroxyphenyl)picolinic acid

4-(5-Chloro-2-hydroxyphenyl)picolinic acid

Cat. No.: B13324282
M. Wt: 249.65 g/mol
InChI Key: LYLPVSGTPVOUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloro-2-hydroxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 5-chloro-2-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-hydroxyphenyl)picolinic acid typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with picolinic acid under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the condensation reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-hydroxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(5-chloro-2-oxophenyl)picolinic acid, while reduction could produce 4-(5-chloro-2-hydroxyphenyl)picolinic alcohol.

Scientific Research Applications

4-(5-Chloro-2-hydroxyphenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: The compound has potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.

    Industry: It can be used in the synthesis of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-hydroxyphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can inhibit viral replication and disrupt cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic acid:

    Isonicotinic acid: It has the carboxyl side chain at the 4-position.

Uniqueness

4-(5-Chloro-2-hydroxyphenyl)picolinic acid is unique due to the presence of the 5-chloro-2-hydroxyphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a ligand and its ability to interact with biological targets, setting it apart from other picolinic acid derivatives .

Properties

Molecular Formula

C12H8ClNO3

Molecular Weight

249.65 g/mol

IUPAC Name

4-(5-chloro-2-hydroxyphenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H8ClNO3/c13-8-1-2-11(15)9(6-8)7-3-4-14-10(5-7)12(16)17/h1-6,15H,(H,16,17)

InChI Key

LYLPVSGTPVOUOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=NC=C2)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.